molecular formula C12H16N4O2S B11091902 7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[(2E)-but-2-en-1-yl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11091902
M. Wt: 280.35 g/mol
InChI Key: VPZBWXYZGDEHPB-GQCTYLIASA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. researchers can explore modifications of existing purine synthesis pathways to obtain it.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions typical of purines.

      Common Reagents and Conditions:

      Major Products: These reactions can yield derivatives with modified functional groups, such as alkylated or halogenated purines.

  • Scientific Research Applications

      Medicine: Although limited data exist, researchers have explored the potential pharmacological properties of this compound. It may have implications in drug discovery.

      Chemistry: Its unique structure makes it interesting for synthetic chemists studying purine derivatives.

      Biology: Investigating its interactions with biological targets could reveal novel pathways or therapeutic applications.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
    • It likely interacts with cellular receptors, enzymes, or metabolic pathways due to its purine scaffold.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C12H16N4O2S

    Molecular Weight

    280.35 g/mol

    IUPAC Name

    7-[(E)-but-2-enyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione

    InChI

    InChI=1S/C12H16N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4,6H,5,7H2,1-3H3,(H,14,17,18)/b6-4+

    InChI Key

    VPZBWXYZGDEHPB-GQCTYLIASA-N

    Isomeric SMILES

    CCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C

    Canonical SMILES

    CCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C

    Origin of Product

    United States

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